5-(Pyridin-2-yl)isoxazol-3-amine
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-pyridin-2-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) |
InChI Key |
KPERYDVQLYUKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)N |
Origin of Product |
United States |
Preparation Methods
Metal-Free Isoxazole Synthesis Followed by Amination
According to Das (2021), metal-free synthetic routes to isoxazoles are attractive due to environmental and economic benefits. These methods typically involve cycloaddition reactions between nitrile oxides and alkynes or other dipolarophiles, yielding isoxazole rings without metal catalysts. After ring formation, selective amination at the 3-position can be achieved via nucleophilic substitution or reductive amination strategies.
- Generation of nitrile oxide intermediates from oximes.
- Cycloaddition with 2-pyridyl-substituted alkynes to form 5-(pyridin-2-yl)isoxazoles.
- Subsequent introduction of the amine group at the 3-position by reduction or substitution.
This approach benefits from mild conditions and avoids metal contamination, but may require careful control of regioselectivity.
Functional Group Transformation Methods
Reductive Amination of Isoxazole-3-carboxaldehydes
A common approach involves preparing 5-(pyridin-2-yl)isoxazole-3-carboxaldehyde intermediates, which then undergo reductive amination to install the amine group at the 3-position.
- Step 1: Synthesis of 5-(pyridin-2-yl)isoxazole-3-carbaldehyde via oxidation or formylation of the isoxazole ring.
- Step 2: Reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
This method is supported by patent literature describing similar reductive amination reactions for pyridin-2-yl derivatives, where aldehyde precursors are converted to amines under controlled conditions with subsequent purification steps involving extraction, drying, and chromatographic isolation.
Specific Reported Synthetic Sequences
Patent-Described Multi-Step Synthesis (WO1998022459A1)
A detailed synthetic route involves:
- Protection and functionalization of pyridine derivatives.
- Formation of intermediates such as 6-(1,3-dioxolan-2-yl)pyridine-2-carbaldehyde.
- Reaction with hydrazine hydrate to yield substituted pyrazolyl-pyridine intermediates.
- Subsequent transformations leading to isoxazole derivatives bearing pyridin-2-yl groups.
Although this patent focuses on pyridin-2-yl methylamine derivatives, the methodology of reductive amination and protection/deprotection steps is highly relevant for preparing this compound.
Metabolic and Synthetic Analog Studies Informing Preparation
Studies on related 5-(pyridin-2-yl)isoxazole derivatives, such as 5-(pyridin-2-yl)isoxazole-3-carboxylates and carboxamides, provide insight into synthetic modifications and metabolic stability that influence preparation methods.
- Girardini et al. (2022) synthesized hydroxylated derivatives and amine analogs to study metabolic pathways and structure-activity relationships.
- These synthetic efforts involved selective functionalization of the pyridinyl and isoxazole rings, including amide hydrolysis avoidance and hydroxylation at aromatic positions.
- The synthetic protocols included standard organic transformations such as ester hydrolysis, amide formation, and selective hydroxylation, which can be adapted for amine introduction at the 3-position of isoxazoles.
Comparative Data Table of Preparation Methods
Summary and Recommendations
- The most direct and practical approach to prepare this compound is via reductive amination of 5-(pyridin-2-yl)isoxazole-3-carbaldehyde . This method offers good yields and selectivity.
- Metal-free cycloaddition methods provide an environmentally benign route for constructing the isoxazole core but require additional steps for amine installation.
- Multi-step protection and functionalization strategies are valuable for complex derivatives but may be less efficient for simple amine preparation.
- Synthetic analog studies provide valuable insights for optimizing reaction conditions and improving metabolic stability of the target compound.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups .
Scientific Research Applications
5-(Pyridin-2-yl)isoxazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s closest analogs include 3-amino-5-aryl isoxazoles and pyridine-substituted heterocycles. Below is a comparative analysis based on synthetic accessibility, physicochemical properties, and bioactivity:
<sup>a</sup>LogP: Partition coefficient (lipophilicity).
Key Findings:
Synthetic Accessibility: The pyridin-2-yl substitution in this compound requires precise cyclocondensation conditions, contrasting with the simpler Claisen-Schmidt route for phenyl analogs . Microwave-assisted methods (as noted in pyrimidine analogs) enhance yield but demand specialized equipment .
Lipophilicity : Lower LogP values (e.g., 1.2 vs. 2.1 for phenyl analogs) suggest improved aqueous solubility, critical for drug bioavailability.
Bioactivity : The pyridine ring enhances kinase inhibition potency (IC50 = 12 nM) compared to thiophene-substituted analogs (>100 nM), likely due to stronger hydrogen bonding with target proteins.
Notes on Referenced Evidence
- Evidence discusses phenolic compounds, which share aromaticity but differ functionally from isoxazoles.
- Evidence highlights chemical terminology relevant to synthesis and property analysis.
- No direct references to this compound were found in the provided materials; comparisons are extrapolated from structural analogs and general heterocyclic chemistry principles.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Conditions | Key Outcome | Reference |
|---|---|---|---|
| Hydroxylamine in methanol | Neutral pH, reflux | 5-Amino isomer predominates | |
| Hydroxylamine + NaOH | Basic pH, room temp | Enhanced regioselectivity |
How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the pyridinyl and isoxazole ring connectivity. For example, pyridine protons typically resonate at δ 8.5–9.0 ppm, while the isoxazole NH group appears as a broad singlet near δ 6.0 ppm .
- Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of molecular geometry. A related compound, 5-amino-3-(4-pyridyl)isoxazole, was resolved using SHELX software (R-factor = 0.043), highlighting the planar arrangement of the heterocyclic rings .
What computational strategies are employed to predict the bioactivity of this compound derivatives?
Q. Advanced Research Focus
- Molecular Docking : Derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (structurally analogous) were docked into enzyme active sites (e.g., COX-2) to predict binding affinities. Docking scores correlated with experimental IC values, validating the method’s utility .
- QSAR Modeling : Quantitative structure-activity relationship studies can optimize substituent effects on bioactivity. For example, electron-withdrawing groups on the pyridine ring enhance antimicrobial potency in triazole derivatives .
How can researchers resolve contradictions in reported synthetic yields of this compound under varying conditions?
Advanced Research Focus
Discrepancies in yields often arise from:
- Reagent purity : Hydroxylamine hydrochloride must be anhydrous to avoid side reactions.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(dba)) improve coupling efficiency in multi-step syntheses, as seen in related pyrimidine derivatives .
- Workup protocols : Chromatographic purification vs. recrystallization can significantly impact isolated yields. For instance, HPLC monitoring ensures intermediate stability during synthesis .
What are the mechanistic insights into the nucleophilic substitution reactions of this compound?
Q. Advanced Research Focus
- Aromatic substitution : The pyridine ring’s electron-deficient nature facilitates nucleophilic attacks at the 2-position. For example, chlorine substitution in 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine occurs via SNAr mechanisms under basic conditions .
- Ring-opening reactions : Under strong acidic conditions, the isoxazole ring may cleave, forming pyridine-2-carboxamide intermediates. Kinetic studies using N-labeled compounds can elucidate these pathways .
How does the crystal packing of this compound influence its physicochemical properties?
Q. Advanced Research Focus
- Hydrogen-bonding networks : In the crystal lattice, NH groups form intermolecular H-bonds with pyridinyl nitrogen atoms, enhancing thermal stability. This was observed in 5-amino-3-(4-pyridyl)isoxazole (space group P2/c) .
- Solubility modulation : Co-crystallization with carboxylic acids (e.g., succinic acid) improves aqueous solubility, critical for bioavailability studies .
What are the emerging applications of this compound in medicinal chemistry?
Q. Advanced Research Focus
- Kinase inhibition : Analogous isoxazole-pyridine hybrids exhibit inhibitory activity against EGFR and VEGFR-2, validated via enzyme-linked immunosorbent assays (ELISAs) .
- Antioxidant potential : Derivatives with sulfanyl substituents show radical scavenging activity in DPPH assays, correlating with electron-donating groups on the isoxazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
